molecular formula C46H46ClN7O12 B587381 Cochinmicin III CAS No. 143728-99-8

Cochinmicin III

Cat. No. B587381
M. Wt: 924.361
InChI Key: SHHDTFPTYUGWHB-GKDMNRBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cochinmicin III is a natural product found in Microbispora with data available.

Scientific Research Applications

Endothelin Antagonism and Structure Analysis Cochinmicins, including Cochinmicin III, are identified as novel competitive endothelin antagonists, derived from Microbispora sp. This class of compounds, closely related in structure, offers promising potential in the realm of antagonizing endothelins, peptides involved in vasoconstriction and blood pressure regulation. The structural intricacies of Cochinmicins, including the alpha-amino acids and pyrrolecarboxylic acid present in their cyclic depsipeptide chains, lay the groundwork for exploring their therapeutic potential and understanding their mode of action (Lam et al., 1992) (Zink et al., 1992).

Synthesis and Biosynthesis The complexity of synthesizing Cochinmicin III, especially due to the racemization-prone nature of dihydroxyphenylglycine, a key constituent, has been an area of significant research. The total synthesis of Cochinmicin III, its variants like Cochinmicin VI, and the mapping of its biosynthesis pathways underscore the scientific intrigue surrounding this compound. The identification of the cochinmicin biosynthesis gene cluster, encoding a non-ribosomal peptide synthetase, opens avenues for novel synthetic approaches and potential therapeutic applications (Schnegotzki et al., 2022).

Quorum Sensing Inhibition in Bacteria Cochinmicin III's ability to inhibit cyclic-peptide-mediated quorum sensing in Gram-positive bacteria is a profound discovery. Quorum sensing is crucial for bacterial communication and virulence factor regulation. Cochinmicin III, alongside other cyclodepsipeptides like WS9326A and WS9326B, has shown potential as a therapeutic agent by targeting the agr/fsr system in bacteria like Staphylococcus aureus and Enterococcus faecalis. This revelation provides a promising avenue for developing new antibacterial strategies and understanding microbial communication and pathogenicity (Desouky et al., 2015).

properties

CAS RN

143728-99-8

Product Name

Cochinmicin III

Molecular Formula

C46H46ClN7O12

Molecular Weight

924.361

IUPAC Name

N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C46H46ClN7O12/c1-23-40(59)53-38(27-17-29(55)21-30(56)18-27)45(64)54-39(28-19-31(57)22-32(58)20-28)46(65)66-24(2)37(44(63)51-34(42(61)48-23)15-25-9-5-3-6-10-25)52-43(62)35(16-26-11-7-4-8-12-26)50-41(60)33-13-14-36(47)49-33/h3-14,17-24,34-35,37-39,49,55-58H,15-16H2,1-2H3,(H,48,61)(H,50,60)(H,51,63)(H,52,62)(H,53,59)(H,54,64)/t23-,24-,34-,35+,37-,38-,39-/m1/s1

InChI Key

SHHDTFPTYUGWHB-GKDMNRBESA-N

SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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